Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Overview
Description
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde to yield the desired indolizine derivative . The reaction is usually carried out under metal and solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate.
Indoline: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural features and the presence of the methyl ester group. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSAYGOMEZDATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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